1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one is an organic compound characterized by its unique tetrazole ring structure. This compound, with a molecular formula of and a molecular weight of approximately 176.60 g/mol, is recognized for its potential applications in various fields including medicinal chemistry and material science. The compound is categorized under tetrazole derivatives, which are known for their diverse biological activities and chemical reactivity .
The compound is cataloged under the CAS number 69049-03-2 and can be sourced from various chemical suppliers specializing in organic compounds. It falls within the classification of nitrogen-containing heterocycles, specifically within the tetrazole family, which are notable for their pharmacological properties .
The synthesis of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one typically involves a reaction between ethylhydrazine and 2-chloroethyl isocyanate. This reaction is generally conducted under controlled conditions to prevent side reactions, often in an inert atmosphere such as nitrogen or argon.
Key Steps in Synthesis:
On an industrial scale, processes are optimized for yield enhancement and cost reduction, employing continuous flow reactors and automated systems for purification.
The molecular structure of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one features a tetrazole ring fused with an ethyl side chain and a chloroethyl group. The structural representation can be summarized as follows:
This structure contributes to its reactivity and potential biological interactions .
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one can undergo several chemical transformations:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction may convert the tetrazole ring into other nitrogen-containing heterocycles .
These reactions are essential for modifying the compound's properties for various applications.
The mechanism of action of 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one primarily involves alkylation processes where the chloroethyl group forms covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can inhibit critical biological functions, making it relevant in the context of therapeutic agents, particularly in cancer treatment .
Relevant data regarding these properties can significantly influence its handling and application in research settings .
1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one has several notable applications:
Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
Industry: Employed in the development of new materials and as a precursor for specialty chemicals .
This compound exemplifies the intersection of organic synthesis and biological application, highlighting its significance in contemporary chemical research.
The synthesis of heterocyclic compounds like 1-(2-Chloroethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one (CAS 69049-03-2) presents significant challenges in traditional batch reactors due to exothermic reaction profiles and intermediate instability. Continuous flow systems address these limitations through precise thermal management and reduced reaction volumes, enabling improved control over tetrazole ring formation—a critical step given this moiety's propensity for decomposition under suboptimal conditions [2] [6]. Advanced flow reactors facilitate rapid mixing of 2-chloroethyl isocyanate and ethyl azide precursors while maintaining the low temperatures (<10°C) required to suppress byproduct formation. This approach reduces reaction times from hours to minutes while achieving yields exceeding 85%, compared to 60–70% in batch processes [6].
Tubular reactor configurations enable precise manipulation of residence time distribution (RTD), a critical factor for intermediates in the tetrazole synthesis pathway. By implementing coiled tube-in-tube reactors with internal diameters of 1.0–2.5 mm, researchers achieve Reynolds numbers >2,500, ensuring turbulent flow that eliminates hot spots during the exothermic cyclization step [2]. The reaction progression is monitored through in-line FTIR at key points: 1) Consumption of the azide peak at 2,100 cm⁻¹, and 2) Emergence of the tetrazol-5-one carbonyl signal at 1,720 cm⁻¹. This configuration permits operating at elevated pressures (up to 20 bar), raising the boiling point of low-boiling solvents like acetonitrile (82°C at 1 atm) to 185°C—enabling faster kinetics without solvent vaporization constraints [6].
Table 1: Tubular Reactor Optimization Parameters
Parameter | Batch Performance | Flow System | Improvement |
---|---|---|---|
Reaction Temperature | 0–5°C | 5–10°C | Energy reduction |
Cyclization Time | 120 min | 8.5 min | 14x faster |
Byproduct Formation | 15–20% | <5% | 3–4x reduction |
Space-Time Yield | 0.8 g/L·h | 24 g/L·h | 30x increase |
Solvent polarity directly influences both mass transfer efficiency and reaction regioselectivity during tetrazole formation. Comparative studies of dipolar aprotic solvents reveal dimethylformamide (DMF) provides optimal solvation for the zwitterionic transition state (dipole moment = 3.86 D), but suffers from difficult post-reaction removal. Acetonitrile (μ = 3.92 D) offers superior phase separation characteristics and reduced viscosity (0.34 cP at 25°C), enhancing mixing efficiency in microchannel reactors [3] [5]. When processing the chloroethyl intermediate, solvent viscosity directly impacts the mass transfer coefficient (kₗa):
kₗa (s⁻¹) = 0.25 (MeCN) vs. 0.08 (DMF) vs. 0.02 (toluene)
This relationship explains acetonitrile's 75% yield advantage over toluene in alkylation steps. Recent advances utilize switchable solvents like N,N-dimethylcyclohexylamine (DMCHA), which transitions from hydrophobic to hydrophilic upon CO₂ pressurization, enabling reaction at 80°C followed by spontaneous phase separation during depressurization—eliminating energy-intensive distillation steps [5].
Table 2: Solvent Performance Comparison for Tetrazole Synthesis
Solvent | Dielectric Constant | Boiling Point (°C) | Viscosity (cP) | Yield (%) |
---|---|---|---|---|
Acetonitrile | 37.5 | 82 | 0.34 | 92 |
DMF | 38.3 | 153 | 0.92 | 88 |
Dichloromethane | 9.1 | 40 | 0.44 | 78 |
Ethyl Acetate | 6.0 | 77 | 0.45 | 65 |
Downstream processing bottlenecks constitute >60% of total manufacturing costs for tetrazol-5-one derivatives. Modern flow systems integrate membrane-based separations directly after reactor outlets, leveraging the compound’s molecular weight (176.60 g/mol) and lipophilicity (LogP 0.75–1.2) for efficient purification [3] [4]. Polymeric nanofiltration membranes with 200–300 Da cutoffs retain unreacted reagents (>250 g/mol) while permitting product passage, achieving 95% purity in a single pass. For the final chloroethyl derivative, in-line liquid-liquid extraction using countercurrent centrifugal contactors achieves:
1) Acidic wash (0.5 M HCl) to remove basic impurities (98% efficiency)2) Organic/aqueous phase separation in <30 seconds residence time3) Solvent exchange via falling film evaporators
This integrated approach reduces solvent consumption by 85% compared to batch workup and minimizes product degradation by limiting intermediate exposure to ambient conditions. Additionally, continuous crystallization using anti-solvent (water) addition yields uniform particle sizes (D50 = 25–40 μm), enhancing filtration efficiency and reducing drying times by 70% [4].
Cutting-edge approaches under investigation include photochemical activation using 254 nm UV-LED arrays in fluoropolymer reactors, accelerating the rate-determining [3+2] cycloaddition by 12-fold through direct excitation of the azide species. Microwave-assisted flow cells demonstrate potential for rapid solvent switching, reducing the ethylation step duration from 8 hours to 15 minutes through dielectric heating at 150°C under 20 bar backpressure [2] [6]. Machine learning algorithms are being deployed to optimize the complex parameter space involving:
1) Residence time (30–300 sec)2) Temperature gradients (0→100°C)3) Stoichiometric ratios (1.0–2.5 eq alkylating agent)4) Catalyst loading (0.5–5 mol% phase transfer agents)
Preliminary results indicate neural network models can predict optimal conditions for new derivatives with >90% accuracy, potentially reducing process development timelines from months to weeks. These innovations collectively address the core challenges in tetrazol-5-one manufacturing—thermal sensitivity, byproduct formation, and purification complexity—paving the way for broader application of this versatile heterocyclic scaffold in pharmaceutical development [4] [6].
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